molecular formula C12H8N4O B2886138 2-(Pyrimidin-5-yl)quinazolin-4-ol CAS No. 1537180-43-0

2-(Pyrimidin-5-yl)quinazolin-4-ol

Cat. No.: B2886138
CAS No.: 1537180-43-0
M. Wt: 224.223
InChI Key: ABUYSNKZVFEHIK-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)quinazolin-4-ol is a heterocyclic compound that features a quinazoline core fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both quinazoline and pyrimidine moieties in its structure contributes to its diverse pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol typically involves the condensation of 2-aminobenzamide with pyrimidine-5-carbaldehyde under acidic or basic conditions. One common method includes the use of a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This reaction proceeds efficiently under mild conditions, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)quinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone and pyrimidine derivatives, which can exhibit enhanced biological activities.

Scientific Research Applications

2-(Pyrimidin-5-yl)quinazolin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-ol: Lacks the pyrimidine ring but shares the quinazoline core.

    Pyrimidin-4-ol: Contains the pyrimidine ring but lacks the quinazoline core.

    2-(Pyrimidin-5-yl)quinazoline: Similar structure but without the hydroxyl group at the 4-position.

Uniqueness

2-(Pyrimidin-5-yl)quinazolin-4-ol is unique due to the presence of both quinazoline and pyrimidine rings, which contribute to its diverse biological activities. The hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-pyrimidin-5-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUYSNKZVFEHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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